1-chlorophenazine 5-oxide
CAS No.:
Cat. No.: VC10858810
Molecular Formula: C12H7ClN2O
Molecular Weight: 230.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClN2O |
|---|---|
| Molecular Weight | 230.65 g/mol |
| IUPAC Name | 1-chloro-5-oxidophenazin-5-ium |
| Standard InChI | InChI=1S/C12H7ClN2O/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15(11)16/h1-7H |
| Standard InChI Key | JPOAZIVOEAPFSK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C=CC=C3Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C=CC=C3Cl |
Introduction
Chemical and Structural Properties
1-Chlorophenazine 5-oxide belongs to the phenazine class of heterocyclic aromatic compounds, which are distinguished by a dibenzopyrazine backbone. The molecular formula C₁₂H₇ClN₂O corresponds to a molecular weight of 230.65 g/mol. The chlorine atom at the 1-position and the oxide group at the 5-position significantly influence the compound’s electronic properties, enhancing its electrophilicity and stability under oxidative conditions .
The IUPAC name, 1-chloro-5-oxidophenazin-5-ium, reflects its zwitterionic structure, where the oxide group contributes to a polarized electron distribution. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been employed to confirm its structure. For instance, analogous phenazine oxides exhibit distinct ¹H NMR signals between δ 8.0–9.0 ppm for aromatic protons and δ 15–16 ppm for oxide-related protons .
Synthesis and Reactivity
The synthesis of 1-chlorophenazine 5-oxide typically proceeds via the oxidation of 1-chlorophenazine. A documented method involves treating phenazine derivatives with hydrogen peroxide (H₂O₂) in glacial acetic acid under controlled heating (50–65°C) . For example, phenazine-1-carboxylic acid 5-oxide was synthesized in 58% yield using this approach . Adapting this protocol, 1-chlorophenazine could undergo analogous oxidation to yield the 5-oxide derivative.
Key synthetic challenges include regioselectivity and avoiding over-oxidation. The chlorine substituent’s electron-withdrawing effect directs oxidation to the 5-position, as evidenced by similar reactions in bromophenazine systems . Purification often involves column chromatography with dichloromethane or hexanes/ethyl acetate mixtures to isolate the target compound from dihalogenated byproducts .
Research Gaps and Future Directions
Current limitations include the lack of optimized synthetic protocols and comprehensive biological screening. Future studies should prioritize:
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Synthesis Optimization: Exploring alternative oxidizing agents (e.g., meta-chloroperbenzoic acid) to improve yield .
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Biological Screening: Evaluating cytotoxicity, antimicrobial efficacy, and mechanism of action using in vitro assays.
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Derivatization: Developing 1-chlorophenazine 5-oxide-based hybrids for targeted drug delivery, leveraging its reactive sites for functionalization.
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